REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][CH2:16][CH:17]2[O:19][CH2:18]2)[O:4][N:3]=1.[C:20]([NH2:24])([CH3:23])([CH3:22])[CH3:21]>>[CH3:1][C:2]1[CH:6]=[C:5]([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][CH2:16][CH:17]([OH:19])[CH2:18][NH:24][C:20]([CH3:23])([CH3:22])[CH3:21])[O:4][N:3]=1
|
Name
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3-methyl-5-[2-(2,3-epoxypropoxy)-styryl]-isoxazole
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Quantity
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5 g
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Type
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reactant
|
Smiles
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CC1=NOC(=C1)C=CC1=C(C=CC=C1)OCC1CO1
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Name
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|
Quantity
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1.56 g
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Type
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reactant
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Smiles
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C(C)(C)(C)N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound is obtained by the method
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Name
|
|
Type
|
|
Smiles
|
CC1=NOC(=C1)C=CC1=C(C=CC=C1)OCC(CNC(C)(C)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |